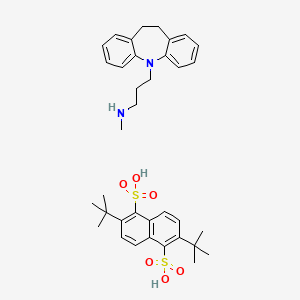
Desipramine dibudinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desipramine dibudinate is a salt form of desipramine, a tricyclic antidepressant. Desipramine is primarily used in the treatment of depression and has been found to be effective in treating symptoms of attention-deficit hyperactivity disorder (ADHD) and neuropathic pain . The dibudinate salt form enhances the solubility and stability of desipramine, making it more suitable for pharmaceutical formulations .
准备方法
Synthetic Routes and Reaction Conditions
Desipramine is synthesized through a multi-step process starting from iminodibenzyl. The key steps involve:
N-alkylation: Iminodibenzyl is reacted with 3-chloropropylamine to form desipramine.
Salt Formation: Desipramine is then reacted with dibudinic acid to form desipramine dibudinate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Bulk Synthesis: Large reactors are used to carry out the N-alkylation and salt formation reactions.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Desipramine dibudinate undergoes several types of chemical reactions, including:
Oxidation: Desipramine can be oxidized to form its N-oxide derivative.
Reduction: Reduction of desipramine can lead to the formation of secondary amines.
Substitution: Desipramine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products
N-oxide Derivative: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Desipramine: Formed through nucleophilic substitution.
科学研究应用
Desipramine dibudinate has a wide range of applications in scientific research:
作用机制
Desipramine dibudinate exerts its effects primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . Desipramine also down-regulates β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
相似化合物的比较
Desipramine dibudinate is part of the tricyclic antidepressant class, which includes other compounds such as:
Imipramine: Similar in structure but has a tertiary amine instead of a secondary amine.
Clomipramine: Contains a chlorine atom in its structure, making it more potent in serotonin reuptake inhibition.
Trimipramine: Has a different side chain, leading to distinct pharmacological properties.
This compound is unique due to its specific inhibition of norepinephrine reuptake and its dibudinate salt form, which enhances its pharmaceutical properties .
属性
CAS 编号 |
62265-06-9 |
|---|---|
分子式 |
C36H46N2O6S2 |
分子量 |
666.9 g/mol |
IUPAC 名称 |
2,6-ditert-butylnaphthalene-1,5-disulfonic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H22N2.C18H24O6S2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;1-17(2,3)13-9-7-12-11(15(13)25(19,20)21)8-10-14(18(4,5)6)16(12)26(22,23)24/h2-5,7-10,19H,6,11-14H2,1H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
InChI 键 |
AMLRZIZSGSCSHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O)S(=O)(=O)O.CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















